molecular formula C23H21BrN4O3 B11623091 ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11623091
M. Wt: 481.3 g/mol
InChI Key: QPXYASPKOYSENP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a bromophenyl group, and a tetrahydropyrimidine ring

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Overview of the Compound

This compound is characterized by a complex structure that includes a tetrahydropyrimidine ring fused with a pyrazole moiety and a bromophenyl group. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole and tetrahydropyrimidine exhibit notable antimicrobial activities. For instance, studies have shown that related compounds possess antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 μg/mL . The incorporation of the bromophenyl group in the ethyl ester enhances these effects, indicating a structure-activity relationship (SAR) that warrants further investigation.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. A recent study focused on the synthesis and evaluation of various pyrazole derivatives against cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents. The mechanism appears to involve apoptosis induction in cancer cells, possibly through the modulation of key signaling pathways involved in cell survival and proliferation .

Trypanocidal Activity

This compound has also been evaluated for its trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives demonstrated higher activity than benznidazole, the current standard treatment. The structure-activity relationship analysis indicated that modifications in the pyrazole ring significantly influenced efficacy against both trypomastigotes and intracellular amastigotes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit cysteine proteases such as cruzipain, which are essential for the life cycle of T. cruzi. This inhibition disrupts the parasite's ability to invade host cells and replicate . Additionally, the compound may modulate various signaling pathways involved in cell growth and apoptosis in cancer cells.

Case Studies

  • Antimicrobial Study : A study conducted on a series of synthesized pyrazole derivatives highlighted their effectiveness against bacterial strains. The results indicated that modifications to the phenyl and pyrazole rings influenced antimicrobial potency significantly.
  • Cancer Cell Line Evaluation : In vitro studies assessed the cytotoxic effects of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl derivatives on various cancer cell lines, revealing promising results for further development as anticancer agents.
  • Chagas Disease Treatment : A comparative study evaluated new pyrazole derivatives against T. cruzi, showing enhanced activity over traditional treatments. This research underscores the potential for developing novel therapies for neglected tropical diseases .

Properties

Molecular Formula

C23H21BrN4O3

Molecular Weight

481.3 g/mol

IUPAC Name

ethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H21BrN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30)

InChI Key

QPXYASPKOYSENP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C

Origin of Product

United States

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